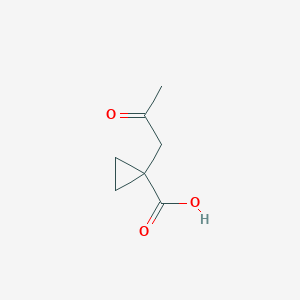

![molecular formula C9H7FN2O2 B2790257 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 1785241-60-2](/img/structure/B2790257.png)

2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

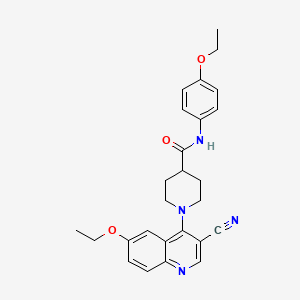

“2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications

2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid has been used in a variety of scientific research applications. It has been used to study the effects of enzyme inhibition on biochemical and physiological processes, as well as in the study of receptor-ligand interactions. This compound has also been used to study the effects of fluorination on the structure and function of proteins, as well as to study the effects of fluorination on the structure and function of enzymes.

Mechanism of Action

2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is an inhibitor of certain enzymes and receptors. It acts by binding to the active site of the enzyme or receptor and preventing the binding of the substrate or ligand. This inhibition of enzyme activity or receptor signaling can lead to a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

This compound has been used to study the effects of enzyme inhibition on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins. In addition, this compound has been shown to inhibit the activity of certain receptors involved in signal transduction pathways, such as the β-adrenergic receptor and the angiotensin II receptor.

Advantages and Limitations for Lab Experiments

2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is a useful tool for studying the effects of enzyme inhibition on biochemical and physiological processes. It has the advantage of being selective, as it is able to selectively inhibit certain enzymes and receptors. In addition, it is relatively easy to synthesize and is relatively stable. However, one limitation of this compound is that it is not very water soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid. It could be used to study the effects of enzyme inhibition on cellular metabolism and signal transduction pathways, as well as to study the effects of fluorination on protein structure and function. In addition, this compound could be used to study the effects of enzyme inhibition on the development and progression of diseases, such as cancer. Finally, this compound could be used to design new drugs that target specific enzymes and receptors.

Synthesis Methods

2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid can be synthesized in three different ways. The first method involves the reaction of 4-fluorobenzaldehyde with 2-amino-1H-benzimidazole in the presence of a base. This reaction results in the formation of the desired product, this compound. The second method involves the reaction of 4-fluorobenzaldehyde and 2-amino-1H-benzimidazole in the presence of a base, followed by the addition of acetic acid. The resulting product is again this compound. The third method involves the reaction of 4-fluorobenzaldehyde and 2-amino-1H-benzimidazole in the presence of a base, followed by the addition of acetic anhydride. The resulting product is 2-(4-fluoro-1H-benzo[d]imidazol-1-yl)acetate.

properties

IUPAC Name |

2-(4-fluorobenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c10-6-2-1-3-7-9(6)11-5-12(7)4-8(13)14/h1-3,5H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKKJXMSTOTXQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CN2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2790175.png)

![3-butyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2790178.png)

![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2790179.png)

![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)

![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)